N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives using a simple and effective conventional technique .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data . For example, in one study, the structures of synthesized compounds were confirmed by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been studied for their chemical reactivity. For instance, in the complexes, blue shifts were observed in the π–π* transition which could be as a result of removal of lone pair of electron on the electronegative atoms of the ligand upon coordination .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, NMR spectra were recorded on Bruker Avance 400 and 500 spectrometers in DMSO-d6 solution at room temperature .Scientific Research Applications
- The inhibitory concentrations of newly synthesized molecules were compared with standard reference drugs. The benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis .
- Amide-based flexible pharmacophores enhance biological activity due to their hydrogen acceptor/donor (HAD) behavior. Several approved drugs, such as Sitagliptin, Lorpiprazole, and Estazolam, contain 1,2,4-triazole-based fused heterocycles .
- Researchers have applied QSAR modeling to understand the relationship between the structure of benzothiazole derivatives and their anti-tubercular activity .
Anti-Tubercular Activity
Flexible Pharmacophore and Biological Activity Enhancement
Quantitative Structure-Activity Relationship (QSAR) Modeling
Optical Materials and Biological Potential
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific compound and its targets. For example, some benzothiazole derivatives act as inhibitors of certain enzymes
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins
Pharmacokinetics
The pharmacokinetic properties of benzothiazole derivatives can vary depending on the specific compound. Some benzothiazole derivatives have been found to have favorable pharmacokinetic profiles
Result of Action
The result of action of benzothiazole derivatives can vary depending on their specific targets and mode of action. For example, some benzothiazole derivatives have been found to have anti-inflammatory properties
Safety and Hazards
Safety and hazards associated with benzothiazole derivatives depend on their specific chemical structure and use. For instance, some compounds may pose risks if inhaled or if they come into contact with skin and eyes . It’s always important to refer to the specific safety data sheet of the compound for detailed information .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S2/c26-20(14-27-15-8-2-1-3-9-15)25-23-21(16-10-4-6-12-18(16)28-23)22-24-17-11-5-7-13-19(17)29-22/h1-3,5,7-9,11,13H,4,6,10,12,14H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCYURLTILALS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide |
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